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Compound of Interest

Compound Name: N-cyclopentyl-1H-pyrazol-4-amine

Cat. No.: B3214975 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of N-cyclopentyl-1H-
pyrazol-4-amine, a heterocyclic compound featuring a pyrazole core. Pyrazole derivatives are

of significant interest in medicinal chemistry due to their wide range of biological activities,

including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] This guide

details the chemical structure, physicochemical properties, a representative synthesis protocol,

and the broader biological context of this compound class, serving as a foundational resource

for researchers in drug discovery and development.

Chemical Identity and Physicochemical Properties
N-cyclopentyl-1H-pyrazol-4-amine is a small molecule characterized by a cyclopentyl group

attached to the amine on a pyrazole ring. Its fundamental properties, derived from

computational models, are summarized below.

Table 1: Chemical Identifiers and Computed Properties
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Identifier/Property Value Source

Molecular Formula C8H13N3 PubChemLite[6]

Molecular Weight 151.21 g/mol ---

Monoisotopic Mass 151.11095 Da PubChemLite[6]

IUPAC Name
N-cyclopentyl-1H-pyrazol-4-

amine
---

Canonical SMILES C1CCC(C1)NC2=CNN=C2 PubChemLite[6]

InChI

InChI=1S/C8H13N3/c1-2-4-

7(3-1)11-8-5-9-10-6-8/h5-

7,11H,1-4H2,(H,9,10)

PubChemLite[6]

InChIKey
POUUKMBAVCQZGG-

UHFFFAOYSA-N
PubChemLite[6]

| Predicted XlogP | 1.5 | PubChemLite[6] |

Table 2: Predicted Collision Cross Section (CCS) Data

Adduct m/z Predicted CCS (Å²)

[M+H]+ 152.11823 131.5

[M+Na]+ 174.10017 137.0

[M-H]- 150.10367 133.8

[M+NH4]+ 169.14477 151.9

[M+K]+ 190.07411 134.8

Data sourced from PubChemLite, calculated using CCSbase.[6]

Chemical Structure Visualization
The two-dimensional structure of N-cyclopentyl-1H-pyrazol-4-amine highlights the fusion of

the five-membered cyclopentyl ring with the five-membered aromatic pyrazole ring via an
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2D structure of N-cyclopentyl-1H-pyrazol-4-amine.

Experimental Protocols: Representative Synthesis
While a specific protocol for N-cyclopentyl-1H-pyrazol-4-amine is not readily available in

public literature, a general and robust method for synthesizing N-substituted pyrazoles involves

the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[4] A

plausible route for a related compound, N-alkyl pyrazoles, starts from primary amines.[7]
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Principle: The synthesis of the pyrazole core is often achieved by reacting a hydrazine

derivative with a β-diketone or a compound with similar reactivity.[4] To achieve the desired N-

cyclopentyl-4-amino substitution pattern, a multi-step synthesis would likely be required,

potentially involving a protected 4-aminopyrazole intermediate followed by alkylation with a

cyclopentyl halide or reductive amination with cyclopentanone.

A General Protocol for N-Alkylation of Pyrazoles:

Starting Materials: 4-Amino-1H-pyrazole (or a protected version), cyclopentyl bromide, a

suitable base (e.g., potassium carbonate, sodium hydride), and a polar aprotic solvent (e.g.,

DMF, Acetonitrile).

Reaction Setup: To a solution of the 4-aminopyrazole in the chosen solvent, the base is

added portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

Addition of Alkylating Agent: Cyclopentyl bromide is added dropwise to the stirring

suspension.

Reaction Conditions: The reaction mixture is heated (e.g., to 60-80 °C) and stirred for several

hours (typically 4-24 hours) until TLC or LC-MS analysis indicates the consumption of the

starting material.

Work-up: The reaction mixture is cooled to room temperature, quenched with water, and

extracted with an organic solvent (e.g., ethyl acetate).

Purification: The combined organic layers are washed with brine, dried over anhydrous

sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude

product is then purified by column chromatography on silica gel to yield the N-cyclopentyl-
1H-pyrazol-4-amine.

4-Aminopyrazole +
Cyclopentyl Bromide

Dissolve in Solvent (DMF)
Add Base (K2CO3)

Step 1 Heat & Stir
(e.g., 70°C, 12h)

Step 2 Quench with Water
& Extract

Step 3: Work-up
Column Chromatography

Step 4: Purification N-cyclopentyl-1H-
pyrazol-4-amine

Click to download full resolution via product page

General workflow for the synthesis of N-substituted pyrazoles.
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Biological Activity and Therapeutic Potential
The pyrazole nucleus is a prominent scaffold in many pharmacologically active compounds.[4]

Derivatives have demonstrated a wide spectrum of biological activities.

Known Activities of Pyrazole-Containing Compounds:

Anti-inflammatory: Celecoxib, a well-known NSAID, features a pyrazole ring and functions as

a selective COX-2 inhibitor.[4]

Anticancer: Pyrazole derivatives have been developed as inhibitors of various protein

kinases, such as Cyclin-Dependent Kinase 2 (CDK2), which are crucial for cell cycle

regulation.[8] Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer

cells.

Antimicrobial and Antifungal: Numerous studies have reported the efficacy of pyrazole

derivatives against various bacterial and fungal strains.[2][3]

Given the established role of pyrazole scaffolds as kinase inhibitors, N-cyclopentyl-1H-
pyrazol-4-amine could be a candidate for screening in anticancer drug discovery programs. A

logical workflow for such an investigation is outlined below.
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Logical workflow for evaluating pyrazole derivatives as kinase inhibitors.
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This workflow illustrates the progression from initial in vitro screening of the compound against

a panel of kinases to mechanistic studies in cancer cell lines and eventual preclinical

development.[8] Such a process is fundamental in identifying and validating novel therapeutic

candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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